Dimethyl 3-(dimethoxymethyl)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3-(dimethoxymethyl)pentanedioate is an organic compound with the molecular formula C9H16O6. It is a dimethyl ester derivative of pentanedioic acid, featuring a dimethoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 3-(dimethoxymethyl)pentanedioate can be synthesized through the esterification of 3-(dimethoxymethyl)pentanedioic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3-(dimethoxymethyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or dimethoxymethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under basic conditions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used but can include various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3-(dimethoxymethyl)pentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and resins due to its ester functionality.
Wirkmechanismus
The mechanism of action of dimethyl 3-(dimethoxymethyl)pentanedioate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bonds, releasing the corresponding acids and alcohols. The dimethoxymethyl group can undergo hydrolysis to form formaldehyde and methanol, which can further participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 3-(methoxymethoxy)pentanedioate
- Dimethyl 3-(ethoxymethoxy)pentanedioate
- Dimethyl 3-(isobutyl)pentanedioate
Uniqueness
Dimethyl 3-(dimethoxymethyl)pentanedioate is unique due to the presence of the dimethoxymethyl group, which imparts distinct reactivity compared to other similar esters. This group can undergo specific hydrolysis reactions, making the compound valuable in synthetic applications where controlled release of methanol and formaldehyde is desired.
Eigenschaften
CAS-Nummer |
42977-08-2 |
---|---|
Molekularformel |
C10H18O6 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
dimethyl 3-(dimethoxymethyl)pentanedioate |
InChI |
InChI=1S/C10H18O6/c1-13-8(11)5-7(6-9(12)14-2)10(15-3)16-4/h7,10H,5-6H2,1-4H3 |
InChI-Schlüssel |
DUAWMBALUQAHRH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(CC(=O)OC)CC(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.